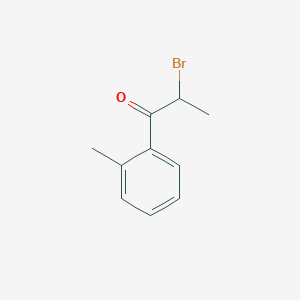

2-Bromo-1-o-tolyl-propan-1-one

Description

Significance within Organic Synthesis

The primary role of 2-Bromo-1-o-tolyl-propan-1-one in academic research is as a crucial intermediate in the synthesis of more complex organic molecules. smolecule.com Its bifunctional nature, possessing both an electrophilic carbon atom attached to the bromine and a carbonyl group, allows for a variety of chemical transformations. This dual reactivity makes it a valuable precursor in the construction of pharmaceutical and agrochemical compounds. smolecule.com

The reactivity of the α-bromo group facilitates nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. For instance, it can react with amines, thiols, and alkoxides to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions are fundamental in building the core structures of many biologically active molecules.

Context of Alpha-Haloketone Chemistry

The chemical behavior of this compound is best understood within the broader context of α-haloketone chemistry. α-Haloketones are a well-established class of compounds in organic synthesis, prized for their ability to participate in a diverse array of reactions. lookchem.comsci-hub.se The presence of the halogen atom at the α-position to the carbonyl group creates a highly electrophilic center, making it susceptible to attack by nucleophiles.

Furthermore, the carbonyl group itself can undergo a range of reactions, including reduction to an alcohol or addition of organometallic reagents. The interplay between the α-halogen and the carbonyl group allows for a rich and varied chemistry, including the formation of epoxides, rearrangements, and the synthesis of various heterocyclic systems. The general reactivity of α-haloketones provides a foundational understanding of the synthetic potential of this compound.

Structural Features and their Influence on Reactivity

The specific structural arrangement of this compound significantly influences its reactivity. The key features are the bromine atom at the α-position and the ortho-tolyl group attached to the carbonyl carbon.

The bromine atom is a good leaving group, making the α-carbon highly susceptible to nucleophilic attack in Sₙ2 reactions. This is a cornerstone of its utility in synthetic chemistry.

The ortho-tolyl group introduces both steric and electronic effects that differentiate its reactivity from its meta- and para-isomers. smolecule.com

Steric Hindrance: The methyl group in the ortho position creates steric bulk around the carbonyl group. This can hinder the approach of nucleophiles to the carbonyl carbon, potentially influencing the regioselectivity of reactions.

Electronic Effects: The methyl group is weakly electron-donating through induction and hyperconjugation. This can subtly influence the electron density of the aromatic ring and the carbonyl group, which in turn can affect reaction rates and the stability of intermediates. rsc.org

A study on the crystal structure of a derivative, 3-(1H-Benzotriazol-1-yl)-2-bromo-1-o-tolylpropan-1-one, revealed a dihedral angle of 62.1(1)° between the benzotriazole (B28993) ring system and the tolyl group's benzene (B151609) ring. iucr.org This non-planar arrangement is a direct consequence of the steric interactions and highlights the three-dimensional nature of the molecule which can impact its interactions with other reagents.

Below is a table summarizing the key structural and chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(2-methylphenyl)propan-1-one | nih.gov |

| CAS Number | 1451-84-9 | nih.gov |

| Molecular Formula | C₁₀H₁₁BrO | nih.gov |

| Molecular Weight | 227.10 g/mol | nih.gov |

| Appearance | Reported as a solid | |

| Key Functional Groups | Ketone, α-Bromo | smolecule.com |

Overview of Research Trajectories

Research involving this compound has primarily focused on its application as a synthetic intermediate. The investigation into its reactivity has led to its use in the preparation of a variety of organic compounds.

One notable area of research is in the synthesis of heterocyclic compounds . The dual reactivity of α-haloketones makes them ideal starting materials for constructing ring systems containing nitrogen, sulfur, or oxygen. While specific examples directly utilizing the ortho-tolyl variant are not extensively documented in readily available literature, the general reactivity pattern of α-bromoketones suggests its potential in this area. acs.org

Another research trajectory involves its use in the development of novel pharmaceutical and agrochemical agents . Although the end products are often proprietary, the frequent appearance of this compound in chemical supplier databases catering to research and development in these sectors underscores its importance. smolecule.comlookchem.com

Furthermore, the unique steric and electronic properties conferred by the ortho-tolyl group make it a subject of interest for comparative studies on reaction kinetics and mechanisms. Understanding how the position of the methyl group on the phenyl ring affects reactivity provides valuable insights for rational molecular design in organic synthesis.

A specific, documented reaction involves the synthesis of (E)-2-(1-bromo-1H-indol-3-yl)-2-(phenylimino)-1-(o-tolyl)ethan-1-one, showcasing the utility of this compound in multi-component reactions to create complex molecular architectures. frontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7-5-3-4-6-9(7)10(12)8(2)11/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHLZPWQZMVBHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201283508 | |

| Record name | 2-Bromo-1-(2-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451-84-9 | |

| Record name | 2-Bromo-1-(2-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(2-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1 O Tolyl Propan 1 One

Direct Alpha-Bromination of Propiophenone (B1677668) Derivatives

The most common and direct method for synthesizing 2-Bromo-1-o-tolyl-propan-1-one is the α-bromination of a propiophenone derivative, specifically 1-o-tolylpropan-1-one. This reaction places a bromine atom on the carbon atom adjacent to the carbonyl group (the α-carbon). wikipedia.org The reactivity of this position is due to its ability to form an enol or enolate intermediate, which is the active nucleophile in the reaction. wikipedia.orgmasterorganicchemistry.com

The direct bromination of 1-o-tolylpropan-1-one can be achieved through several distinct pathways, primarily differing in the choice of brominating agent and the reaction mechanism, which can be ionic or radical-based.

Molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are the most traditional and widely used reagents for the α-bromination of ketones. smolecule.comgoogle.com

Molecular Bromine (Br₂): The reaction of a ketone with elemental bromine, typically in the presence of an acid catalyst, is a standard method for α-bromination. masterorganicchemistry.com For instance, propiophenone can be brominated by the dropwise addition of bromine in a solvent like dichloromethane (B109758) at room temperature, yielding the product quantitatively. prepchem.com However, the use of molecular bromine has several disadvantages, including its hazardous nature, difficulty in handling, and the formation of hydrogen bromide (HBr) as a corrosive by-product. researchgate.netgoogle.com Acid-free routes have been developed to improve yields and avoid decomposition of sensitive products. nih.gov

N-Bromosuccinimide (NBS): NBS is a convenient and versatile reagent for α-bromination, often preferred over Br₂ due to its ease of handling as a solid and its ability to provide a low, steady concentration of bromine. lnu.edu.cnrsc.orgwikipedia.org It can be used for the α-bromination of carbonyl derivatives through either acid-catalyzed or radical-initiated pathways. wikipedia.org The reaction is often carried out in a solvent like carbon tetrachloride (CCl₄) or methanol. rsc.orgnih.govgoogle.com The use of NBS under mild conditions can lead to excellent yields of the desired α-brominated ketone. google.com

Table 1: Comparison of Classical Brominating Agents for Ketones

| Reagent | Formula | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Molecular Bromine | Br₂ | Acid catalyst (e.g., Acetic Acid, HBr), Organic Solvent (e.g., CH₂Cl₂, Et₂O) masterorganicchemistry.comprepchem.comnih.gov | Readily available, straightforward reaction masterorganicchemistry.com | Hazardous, corrosive HBr by-product, potential for side reactions researchgate.netgoogle.com |

Acid-catalyzed halogenation is a fundamental mechanism for the α-bromination of ketones like 1-o-tolylpropan-1-one. libretexts.org The reaction proceeds through the formation of an enol intermediate, which is the rate-determining step. libretexts.orgpearson.com

The mechanism involves several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.compearson.com

Enol Formation: A base (like water or the conjugate base of the acid) removes a proton from the α-carbon. masterorganicchemistry.com This step, known as keto-enol tautomerism, results in the formation of a nucleophilic enol intermediate. smolecule.comlibretexts.orgmasterorganicchemistry.com Acetic acid is often used as both a solvent and a catalyst for this process. smolecule.commasterorganicchemistry.com

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine (Br₂ or a species derived from NBS). smolecule.commasterorganicchemistry.commasterorganicchemistry.com This forms a new carbon-bromine bond at the α-position and a protonated carbonyl group. libretexts.org

Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final α-bromo ketone product. masterorganicchemistry.comlibretexts.org

An alternative to the ionic, acid-catalyzed pathway is a free-radical chain reaction. lnu.edu.cn This method is particularly common when using N-Bromosuccinimide (NBS). wikipedia.org The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) and requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), often with initiation by heat or UV light. rsc.orgwikipedia.orglumenlearning.com

The radical mechanism consists of three phases: lumenlearning.combyjus.com

Initiation: The initiator (e.g., AIBN or BPO) decomposes under heat or light to form initial radicals. These radicals then react with a source of bromine (like trace amounts of HBr or Br₂) to generate a bromine radical (Br•). lumenlearning.combyjus.com

Propagation: This is a two-step chain reaction. First, a bromine radical abstracts a hydrogen atom from the α-carbon of the ketone, forming HBr and a ketone radical. Second, this ketone radical reacts with a bromine source (Br₂ or NBS) to form the α-bromo ketone product and a new bromine radical, which continues the chain. byjus.com

Termination: The chain reaction is terminated when two radical species combine. This can involve two bromine radicals forming Br₂, an alkyl radical and a bromine radical forming the product, or two alkyl radicals coupling. lumenlearning.combyjus.com

Peroxide oxidative bromination provides a "greener" and often more efficient alternative to using elemental bromine directly. researchgate.net This method typically employs a system of hydrogen peroxide (H₂O₂) and a bromide source, such as hydrobromic acid (HBr) or sodium bromide (NaBr). google.comrsc.orgchemicalbook.com

In this system, hydrogen peroxide acts as an oxidant to generate bromine in situ from the bromide source (2HBr + H₂O₂ → Br₂ + 2H₂O). researchgate.net The newly formed bromine then reacts with the ketone via the acid-catalyzed enol mechanism as described previously. researchgate.net This approach offers several advantages, including high atom economy for bromine (approaching 100% utilization), the use of water as a solvent, and the avoidance of handling toxic liquid bromine. google.com Various ketones can be effectively brominated at room temperature using an aqueous H₂O₂-HBr system without the need for an organic solvent or catalyst, with products isolated in high yields and with high selectivity for monobromination. researchgate.net

Table 2: Conditions for Peroxide Oxidative Bromination of Ketones

| Bromide Source | Oxidant | Solvent | Key Features |

|---|---|---|---|

| Hydrobromic Acid (HBr) | Hydrogen Peroxide (H₂O₂) | Water researchgate.netgoogle.com | High bromine atom utilization; environmentally friendly; no organic waste. researchgate.netgoogle.com |

Another method for the in situ generation of bromine involves the reaction between a bromide and a bromate (B103136) in an acidic solution. Common reagents include sodium or potassium bromate (NaBrO₃ or KBrO₃) and a bromide source like hydrogen bromide. google.comgoogle.com The reaction (BrO₃⁻ + 5Br⁻ + 6H⁺ → 3Br₂ + 3H₂O) produces a controlled amount of bromine within the reaction mixture.

This protocol is effective for the α-bromination of ketones. google.com For example, a method for the bromination of o-diketones involves adding the ketone and a bromate to a halogenated solvent, followed by the dropwise addition of a hydrogen bromide solution. google.com This approach can offer a safer alternative to the direct use of molecular bromine while achieving high yields.

Bromination of 1-o-tolylpropan-1-one

Synthesis from Alternative Precursors

The synthesis of α-bromoketones, including this compound, can be achieved from precursors other than the parent ketone. These methods offer alternative synthetic pathways that can be advantageous depending on the availability of starting materials and desired reaction conditions.

A direct conversion of secondary alcohols to α-bromo ketones is possible through oxidative bromination. This process combines the oxidation of the alcohol to a ketone and subsequent α-bromination into a single synthetic step. A notable method utilizes a hydrogen peroxide-hydrobromic acid (H₂O₂/HBr) system, which serves as an environmentally conscious approach by avoiding the use of heavy metals. researchgate.net This system facilitates the synthesis of α-monobromo ketones from secondary benzylic alcohols with yields reaching up to 91%. researchgate.net The selectivity of the reaction, directing towards either mono- or di-bromo ketones, can be controlled by adjusting the quantities of H₂O₂ and HBr. researchgate.net

The general procedure involves treating the secondary alcohol, such as 1-o-tolyl-propan-2-ol, with aqueous HBr and adding an aqueous solution of H₂O₂ portionwise at an elevated temperature (e.g., 65-70°C). researchgate.net This method is attractive for both laboratory and industrial applications due to its operational simplicity and alignment with green chemistry principles. researchgate.net The use of thiourea (B124793) additives has also been shown to mediate the halogenation of secondary alcohols under mild conditions, preventing oxidation of the alcohol which can be a competing reaction. organic-chemistry.org

Table 1: Oxidative Bromination of Secondary Alcohols with H₂O₂/HBr System researchgate.net Note: This table represents generalized findings for the synthesis of α-bromo ketones from secondary alcohols. Specific yield for this compound may vary.

| Precursor Type | Reagents | Temperature (°C) | Potential Product | Reported Yields |

| Secondary Benzylic Alcohol | H₂O₂ (35% aq.), HBr (48% aq.) | 65-70 | α-Monobromo Ketone | Up to 91% |

| Secondary Benzylic Alcohol | H₂O₂ (35% aq.), HBr (48% aq.) | 65-70 | α,α'-Dibromo Ketone | Variable |

Olefins serve as versatile precursors for α-bromo ketones through oxidative transposition reactions. These transformations typically involve the simultaneous oxidation and rearrangement of the olefinic substrate. One prominent example is the Babler-Dauben oxidation, which facilitates the oxidative transposition of allylic alcohols to enones using an oxidant like pyridinium (B92312) chlorochromate (PCC). wikipedia.org While this specific reaction starts from an allylic alcohol, the underlying principle of oxidative transposition is key. The reaction proceeds through the formation of a chromate (B82759) ester, which then undergoes a scirp.orgscirp.org-sigmatropic rearrangement, followed by oxidation to yield the α,β-unsaturated ketone. wikipedia.org

More direct routes from olefins have been developed. A metal-free protocol for synthesizing α-bromo ketones from olefins utilizes N,N-dibromo-p-toluenesulfonamide (TsNBr₂). nih.gov This method represents an efficient way to achieve the desired functionalization directly from an alkene precursor.

Green Chemistry and Advanced Synthesis Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For the synthesis of this compound, several green and advanced approaches have been explored.

Ionic liquids (ILs) have emerged as green, recyclable alternatives to traditional volatile organic solvents. researchgate.netresearchgate.net The synthesis of α-bromoketones from their corresponding ketones using N-bromosuccinimide (NBS) can be performed efficiently in ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆). scirp.orgresearchgate.netsemanticscholar.org These reactions are often catalyzed by a small amount of an acid like p-toluenesulfonic acid (p-TsOH). scirp.orgresearchgate.netsemanticscholar.org

A significant advantage of using ionic liquids is their reusability. After the reaction, the α-bromoketone product can be easily extracted using a conventional solvent like ether, and the ionic liquid can be recovered and reused for subsequent batches multiple times without a significant loss in product yield. scirp.orgsemanticscholar.org This recyclability makes the process more sustainable and cost-effective. semanticscholar.org

Table 2: Synthesis of α-Bromoketones in Ionic Liquids scirp.orgresearchgate.netsemanticscholar.org Note: This table illustrates the general applicability of ionic liquids for α-bromination of various ketones.

| Ketone Substrate | Brominating Agent | Catalyst | Ionic Liquid | Key Feature |

| Propiophenone | NBS | p-TsOH | [bmim]PF₆ | Good yield, high purity (>80%) |

| Acetophenone | NBS | p-TsOH | [bmim]PF₆ | Ionic liquid reusable up to 7 times |

| General Aromatic Ketones | NBS | p-TsOH | [bmpy]Tf₂N | Good yields |

Continuous flow chemistry offers substantial advantages over traditional batch processing, particularly for industrial-scale production. scielo.br These benefits include enhanced safety, improved heat and mass transfer, and greater consistency in product quality. For the industrial synthesis of this compound, continuous flow processes can be employed to improve both yield and purity. smolecule.com

The development of metal-free synthetic methods is a primary goal of green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. Several metal-free protocols are applicable to the synthesis of α-bromo ketones.

As mentioned previously, the reaction of olefins with N,N-dibromo-p-toluenesulfonamide (TsNBr₂) provides a metal-free pathway to α-bromo ketones. nih.gov Another prominent metal-free method is the oxidative bromination of secondary alcohols using the H₂O₂/HBr system, which relies on simple and inexpensive reagents. researchgate.net Furthermore, electrochemical approaches can facilitate the vicinal difunctionalization of alkenes without the need for a metal catalyst, involving the generation of a bromine radical through electrolysis. organic-chemistry.org These methods reduce the environmental impact of the synthesis and simplify product purification by eliminating metal contaminants.

Reactivity and Reaction Mechanisms of 2 Bromo 1 O Tolyl Propan 1 One

Nucleophilic Substitution Reactions

The most prominent reaction pathway for 2-bromo-1-o-tolyl-propan-1-one involves the substitution of the bromine atom. smolecule.com The carbon atom bonded to the bromine is electrophilic, making it a target for a wide range of nucleophiles. These reactions are fundamental in synthetic organic chemistry for creating new carbon-nucleophile bonds. smolecule.com

This compound readily undergoes nucleophilic substitution reactions where the bromide ion serves as the leaving group. This allows for the introduction of various functional groups onto the propiophenone (B1677668) backbone.

Amines: Reaction with primary or secondary amines is a common method for synthesizing substituted cathinones and other nitrogen-containing compounds. unodc.orgspringermedizin.de For instance, the reaction with methylamine (B109427) leads to the formation of 2-(methylamino)-1-(o-tolyl)propan-1-one. unodc.org This type of reaction is a key step in the synthesis of many cathinone (B1664624) derivatives, where the α-bromo ketone is treated with the corresponding amine. unodc.orgspringermedizin.de

Thiols: Thiolates, the conjugate bases of thiols, are potent nucleophiles that can displace the bromide to form α-thio ketones. These reactions are significant for creating carbon-sulfur bonds. For example, reaction with a thiolate anion (RS⁻) would yield 2-(alkylthio)-1-(o-tolyl)propan-1-one.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860), can react to form α-alkoxy ketones. The product of the reaction with a generic alkoxide (RO⁻) would be 2-alkoxy-1-o-tolyl-propan-1-one.

These substitution reactions are typically carried out in organic solvents like ethanol (B145695) or acetone.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

| Amine | Methylamine (CH₃NH₂) | α-Amino ketone |

| Thiol | Sodium thiomethoxide (NaSCH₃) | α-Thio ketone |

| Alkoxide | Sodium methoxide (NaOCH₃) | α-Alkoxy ketone |

| Azide (B81097) | Sodium azide (NaN₃) | α-Azido ketone |

| Thiocyanate (B1210189) | Potassium thiocyanate (KSCN) | α-Thiocyanato ketone |

The nucleophilic substitution at the α-carbon of a ketone can proceed through different mechanisms, with stereochemical implications. For α-halo ketones that are not conformationally restricted, the reaction often proceeds via a standard Sₙ2 transition state. researchgate.netcdnsciencepub.com This mechanism typically results in an inversion of stereochemistry at the chiral center.

However, the reactivity and stereochemistry of α-halo ketones are noted to be atypical compared to simple alkyl halides. researchgate.net Factors such as steric hindrance and the potential for the carbonyl group to interact with the reaction center can influence the reaction pathway. researchgate.netcdnsciencepub.com Bimolecular substitution reactions on α-halo ketones have been observed to be surprisingly insensitive to steric hindrance. cdnsciencepub.com

The initial bromination of the parent ketone, 1-o-tolyl-propan-1-one, proceeds through an enol or enolate intermediate. libretexts.org If the α-carbon becomes a stereocenter during this process, the subsequent nucleophilic substitution can lead to a mixture of stereoisomers. Acid-catalyzed halogenation, which involves an enol intermediate, can result in a racemic mixture of the α-bromo ketone, which would then lead to racemic products upon substitution. libretexts.org

Carbonyl Group Transformations

The carbonyl group of this compound is also a site of significant reactivity, primarily involving reduction and oxidation reactions. smolecule.com

The ketone functionality can be reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents.

Common reagents for this reduction include:

Sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol.

Lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as diethyl ether.

The primary product of this reaction is 2-bromo-1-(o-tolyl)propan-1-ol. It is important to select the appropriate reducing agent and conditions to avoid side reactions, such as the reduction of the bromine-carbon bond.

Table 2: Carbonyl Reduction of this compound

| Reagent | Solvent | Major Product |

| Sodium borohydride (NaBH₄) | Methanol | 2-Bromo-1-(o-tolyl)propan-1-ol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether | 2-Bromo-1-(o-tolyl)propan-1-ol |

While the α-bromo ketone itself is an oxidized species, the molecule can undergo further oxidation under strong oxidizing conditions, though this is a less common transformation compared to substitution or reduction. Strong oxidizing agents can cleave the carbon chain or oxidize other parts of the molecule. For instance, agents like potassium permanganate (B83412) or chromium trioxide could potentially oxidize the molecule to form derivatives of 2-bromo-1-o-tolyl-propanoic acid.

Elimination Reactions

Under basic conditions, this compound can undergo an elimination reaction (dehydrobromination) to form an α,β-unsaturated ketone. libretexts.org In this E2 elimination mechanism, a base removes a proton from the β-carbon, leading to the formation of a double bond and the expulsion of the bromide ion. libretexts.org

The use of a non-nucleophilic, sterically hindered base is often preferred to favor elimination over substitution. Heating the α-bromo ketone with pyridine (B92270) is a classic method to achieve this transformation. libretexts.org The product of this elimination would be 1-(o-tolyl)prop-2-en-1-one. This reaction is particularly useful as it introduces conjugation between the newly formed double bond and the carbonyl group. libretexts.org The steric bulk of the o-tolyl group may influence the regioselectivity of the elimination if different β-hydrogens are available.

Dehydrobromination to Alpha,Beta-Unsaturated Ketones

A key reaction of α-bromo ketones, including this compound, is dehydrobromination to yield α,β-unsaturated ketones. libretexts.orgfiveable.me This elimination reaction involves the removal of a hydrogen atom from the carbon adjacent to the carbonyl group (the α'-position) and the bromine atom, resulting in the formation of a carbon-carbon double bond conjugated with the carbonyl group. libretexts.orgfiveable.me The resulting α,β-unsaturated ketone is a valuable synthetic intermediate. fiveable.me The reaction is typically facilitated by a base, with sterically hindered bases like pyridine often used to promote the desired elimination pathway. libretexts.orglibretexts.org The methyl group on the tolyl ring and the methyl group on the propane (B168953) chain can influence the regioselectivity of the elimination, potentially leading to a mixture of products.

Mechanistic Pathways of Elimination (e.g., E2 Mechanisms)

The dehydrobromination of α-halo ketones generally proceeds through an E2 (bimolecular elimination) mechanism. fiveable.melibretexts.org This is a concerted, single-step process where the base abstracts a proton from the β-carbon while the halide ion departs simultaneously. libretexts.orgyoutube.com The rate of the E2 reaction is dependent on the concentrations of both the substrate (the α-bromo ketone) and the base. masterorganicchemistry.com For the E2 mechanism to occur efficiently, a specific stereochemical arrangement is often required, where the hydrogen to be removed and the leaving group (bromine) are in an anti-periplanar conformation. iitk.ac.inyoutube.com In the context of this compound, the base would abstract a proton from the methyl group or the α'-carbon, leading to the formation of the corresponding α,β-unsaturated ketone. The use of a sterically hindered base like pyridine helps to favor the E2 pathway over competing nucleophilic substitution (SN2) reactions. libretexts.orglibretexts.org

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies, including the investigation of intermediates and reaction kinetics, provide a deeper understanding of the transformations involving this compound.

Role of Enol Intermediates in Alpha-Halogenation

The formation of this compound itself, through the α-halogenation of 1-o-tolyl-propan-1-one, proceeds via an enol intermediate under acidic conditions. libretexts.orglibretexts.org The reaction is catalyzed by acid, which protonates the carbonyl oxygen, facilitating the formation of the enol tautomer. libretexts.orglibretexts.org This enol form is the reactive nucleophile that attacks the electrophilic bromine (Br₂). libretexts.org The rate-determining step in this acid-catalyzed halogenation is the formation of the enol. libretexts.orglibretexts.org This is supported by kinetic evidence showing that the reaction rate is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration. libretexts.orglibretexts.org The enol intermediate is crucial as it dictates the position of halogenation. For ketones with two different α-carbons, the halogenation typically occurs at the more substituted α-carbon due to the preferential formation of the more stable, more substituted enol. libretexts.orglibretexts.org

Insights from Deuterium (B1214612) Labeling Experiments

Deuterium labeling is a powerful technique used to elucidate reaction mechanisms. libretexts.orglibretexts.org In the context of ketone halogenation, deuterium exchange experiments provide strong evidence for the involvement of enol intermediates. libretexts.orglibretexts.org When a ketone is treated with an acid in the presence of heavy water (D₂O), the α-hydrogens are exchanged for deuterium. libretexts.orglibretexts.org The rate of this deuterium exchange has been found to be identical to the rate of halogenation for a given ketone. libretexts.orglibretexts.org This indicates that both reactions share a common, rate-determining step, which is the formation of the enol intermediate. libretexts.orglibretexts.org Such experiments on 1-o-tolyl-propan-1-one would demonstrate that the rate of deuterium incorporation at the α-position is the same as its rate of bromination, confirming the role of the enol pathway.

Kinetic Studies of Reaction Rates and Selectivity

Kinetic studies are essential for understanding the factors that control the speed and outcome of chemical reactions. For the dehydrobromination of α-bromo ketones, kinetic analyses can reveal the order of the reaction and provide insights into the transition state. acs.org The rate of the E2 elimination of this compound would be expected to follow second-order kinetics, being first order in both the α-bromo ketone and the base. masterorganicchemistry.com The selectivity of the reaction, meaning the preference for the formation of one constitutional isomer over another, is influenced by factors such as the nature of the base and the structure of the substrate. iitk.ac.in For instance, the use of a bulky base can favor the formation of the less substituted (Hofmann) alkene product due to steric hindrance. libretexts.org Kinetic studies on the dehydrobromination of this compound would help to quantify the influence of the ortho-tolyl group on the reaction rate and selectivity compared to other substituted propiophenones.

Advanced Synthetic Transformations Utilizing 2 Bromo 1 O Tolyl Propan 1 One

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is a fundamental aspect of organic synthesis. 2-Bromo-1-o-tolyl-propan-1-one is a valuable substrate for such transformations, participating in reactions with various carbon nucleophiles.

Aldol (B89426) Reactions via Enolate Intermediates (e.g., Tin(II) Enolates)

The aldol reaction is a powerful tool for forming carbon-carbon bonds, typically involving the reaction of an enolate with a carbonyl compound. libretexts.org While lithium enolates are common, the use of tin(II) enolates offers advantages, such as generation under mild, neutral conditions, avoiding the need for strong bases. organicreactions.org Tin(II) enolates can be generated from α-haloketones, like this compound, through reduction with metallic tin. organicreactions.org These enolates then react with aldehydes or ketones to form β-hydroxy ketones. libretexts.orgorganicreactions.org

The general mechanism involves the formation of the tin(II) enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another molecule. libretexts.org A subsequent hydrolysis step yields the final aldol product. libretexts.org The use of chiral diamines as ligands for the tin(II) center can induce high enantioselectivity in these reactions, making it a valuable method for asymmetric synthesis. organicreactions.org

Table 1: Aldol Reaction of this compound via Tin(II) Enolate

| Reactant 1 | Reactant 2 | Reagent | Product | Key Feature |

| This compound | Aldehyde/Ketone | Metallic Tin | β-Hydroxy Ketone | Mild reaction conditions |

Reactions Involving Grignard Reagents

Grignard reagents (RMgX) are potent nucleophiles that readily react with the electrophilic carbonyl carbon of ketones. libretexts.orgmasterorganicchemistry.com The reaction of this compound with a Grignard reagent, followed by acidic workup, results in the formation of a tertiary alcohol. libretexts.org This reaction proceeds via nucleophilic addition of the Grignard reagent to the ketone, forming a magnesium alkoxide intermediate, which is then protonated. libretexts.orgmasterorganicchemistry.com

It is important to note that Grignard reagents are also strong bases. masterorganicchemistry.com While the primary reaction is addition to the carbonyl, the presence of the acidic α-proton in the ketone can lead to side reactions like enolization. However, the addition reaction is generally favored. The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl or aryl groups. libretexts.org

Table 2: Reaction of this compound with a Grignard Reagent

| Reactant | Grignard Reagent (R-MgBr) | Product | Product Type |

| This compound | e.g., Methylmagnesium bromide | 2-Bromo-1-o-tolyl-2-methyl-propan-1-ol | Tertiary Alcohol |

Note: The bromine atom may also be susceptible to reaction under certain conditions, potentially leading to a mixture of products.

Coupling Reactions with Carbon Nucleophiles

This compound can undergo coupling reactions with various carbon nucleophiles, a process often catalyzed by transition metals like palladium. thermofisher.com These reactions, such as the Suzuki or Stille couplings, typically involve the formation of an organometallic intermediate that then couples with the α-haloketone. thermofisher.com While direct coupling at the α-position of a ketone can be challenging, related transformations provide a pathway to new carbon-carbon bonds. For instance, α-arylations of ketones can be achieved using palladium catalysis.

Another approach involves the reaction with soft carbon nucleophiles, such as enolates or enamines, in the presence of a suitable base. The bromine atom acts as a leaving group in a nucleophilic substitution reaction, leading to the formation of a new carbon-carbon bond at the α-position.

Heterocycle Synthesis

Heterocyclic compounds are of great importance in medicinal chemistry and materials science. This compound is a key building block for the synthesis of various heterocycles, particularly those containing nitrogen and sulfur.

Formation of Thiazoles

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the preparation of thiazole derivatives. organic-chemistry.org This reaction involves the condensation of an α-haloketone with a thioamide. organic-chemistry.orgresearchgate.net In the context of this compound, reaction with thiourea (B124793) or a substituted thioamide leads to the formation of 2-amino or 2-substituted-4-(o-tolyl)thiazoles, respectively.

The mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the bromine, followed by cyclization and dehydration to form the aromatic thiazole ring. This method is highly versatile and allows for the synthesis of a wide range of substituted thiazoles. For example, reacting this compound with thiourea would yield 4-(o-tolyl)-5-methyl-thiazol-2-amine.

Table 3: Hantzsch Thiazole Synthesis using this compound

| Thioamide | Product |

| Thiourea | 4-(o-tolyl)-5-methyl-thiazol-2-amine |

| N-Phenylthiourea | N-Phenyl-4-(o-tolyl)-5-methyl-thiazol-2-amine |

Synthesis of Pyrazoles and Related Nitrogen Heterocycles

Pyrazoles are another important class of nitrogen-containing heterocycles with diverse biological activities. nih.gov The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. While this compound is not a direct 1,3-dicarbonyl precursor, it can be used to synthesize intermediates for pyrazole (B372694) formation.

One common strategy involves the reaction of the α-haloketone with a hydrazine to form a hydrazone, which can then undergo cyclization. For instance, reaction with hydrazine hydrate (B1144303) could lead to the formation of a dihydropyrazole, which can be subsequently oxidized to the corresponding pyrazole. The substitution pattern of the final pyrazole depends on the specific hydrazine derivative used (e.g., hydrazine, phenylhydrazine, etc.).

Table 4: Potential Pyrazole Synthesis from this compound Derivative

| Reagent | Intermediate | Product |

| Hydrazine Hydrate | Hydrazone of 1-o-tolyl-propan-1,2-dione | 3-Methyl-4-(o-tolyl)-1H-pyrazole |

| Phenylhydrazine | Phenylhydrazone of 1-o-tolyl-propan-1,2-dione | 3-Methyl-1-phenyl-4-(o-tolyl)-1H-pyrazole |

Note: This table represents a potential synthetic route that may require a preliminary step to convert the α-haloketone to a 1,2-dione.

Derivatization to Oxazoles and Other Oxygen Heterocycles

The α-haloketone functionality of this compound makes it a valuable precursor for the synthesis of various oxygen-containing heterocycles, most notably oxazoles. The classical and most common approach involves the condensation reaction between an α-haloketone and a primary amide or urea (B33335) derivative, known as the Robinson-Gabriel synthesis and its variations. eijppr.comorganic-chemistry.org

The reaction of this compound with a suitable amide, such as benzamide, would proceed via initial N-alkylation to form an acylamino ketone intermediate. Subsequent acid-catalyzed cyclization and dehydration yields the corresponding substituted oxazole. This method allows for the formation of di- and tri-substituted oxazoles, which are significant scaffolds in medicinal chemistry due to their wide range of biological activities. eijppr.com

Modern synthetic protocols have focused on developing more efficient and environmentally benign conditions. For instance, catalyst-free methods using polyethylene (B3416737) glycol (PEG) as a recyclable solvent have been successfully employed for the synthesis of oxazoles from α-haloketones and urea at ambient temperatures, affording excellent yields. eijppr.com While not specifically demonstrated for this compound, the generality of this method suggests its applicability.

The general reaction scheme is as follows:

Image of the reaction of this compound with an amide to form an oxazole.

Table 1: Representative Conditions for Oxazole Synthesis from α-Haloketones

| Reactants | Catalyst/Solvent | Conditions | Product Type | Yield |

|---|---|---|---|---|

| α-Haloketone, Urea/Amide | PEG-400 | Room Temperature | Di/Trisubstituted Oxazole | Good to Excellent eijppr.com |

| α-Haloketone, Amide | Zn(OTf)₂ / Toluene | 100°C | Substituted Oxazole | Not specified eijppr.com |

Introduction of Other Functional Groups

Synthesis of Alpha-Acyloxyketones

Alpha-acyloxyketones are important synthetic intermediates and are present in various biologically active molecules. nih.gov A primary method for their synthesis involves the nucleophilic substitution of the bromine atom in α-bromoketones like this compound with a carboxylate anion. nih.gov This reaction is typically carried out by treating the α-bromoketone with a carboxylic acid in the presence of a base, or with a pre-formed carboxylate salt (e.g., sodium or potassium carboxylate).

A one-pot method has been developed involving the reaction of a secondary alcohol with a carboxylic acid, mediated by N-Bromosuccinimide (NBS) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org This proceeds through an in-situ generated α-bromo ketone which is then converted to the α-acyloxyketone. Applying this logic to the pre-formed this compound, the reaction with a carboxylic acid and a base like DBU in a solvent such as 1,4-dioxane (B91453) would yield the target α-acyloxyketone. rsc.org

Table 2: Synthesis of α-Acyloxyketones from α-Bromoketones

| α-Bromoketone | Carboxylic Acid | Base/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-phenylpropan-1-one derivative | Benzoic acid | DBU / 60°C, 2h | 1-oxo-1-phenylpropan-2-yl benzoate | 75% | rsc.org |

This transformation allows for the introduction of a variety of acyloxy groups, depending on the carboxylic acid used, thereby enabling the synthesis of a diverse library of derivatives.

Synthesis of Alpha-Halobutenolides

The synthesis of α-halobutenolides from this compound is a more complex transformation that typically involves multiple steps. A plausible synthetic route would utilize a Reformatsky-type reaction. In this approach, the α-bromoketone could react with an α-haloester (e.g., ethyl bromoacetate) in the presence of activated zinc dust. This would form a zinc enolate from the ester, which would then attack the carbonyl group of the ketone.

The resulting β-hydroxy-α'-bromo-α-haloester intermediate would require subsequent manipulation. An intramolecular cyclization, potentially promoted by a base, could lead to the formation of a lactone ring. The final step would involve the elimination of water to form the butenolide double bond, while retaining a halogen atom at the alpha position. The specific regiochemistry and stereochemistry of the final product would depend heavily on the reaction conditions and the substrates used.

While direct synthesis from this compound is not explicitly documented in readily available literature, the chemical principles of the Reformatsky and related reactions provide a foundation for such a transformation.

Preparation of Alpha-Trifluoromethylthiolated Ketones

The introduction of a trifluoromethylthio (SCF₃) group into organic molecules is of significant interest in medicinal and agricultural chemistry. Alpha-trifluoromethylthiolated ketones can be prepared from α-bromoketones, although direct substitution is often challenging. A more common and effective modern approach involves the reaction of an enolate or enol equivalent of the ketone with an electrophilic trifluoromethylthiolating reagent.

For instance, 1-(p-tolyl)propan-1-one, a close structural analog of the target compound, has been successfully trifluoromethylthiolated using N-(trifluoromethylthio)phthalimide or other similar reagents in the presence of a Lewis acid or a suitable promoter. rsc.org Another method involves the use of silver trifluoromethylthiolate (AgSCF₃) which can react with allylic alcohols to yield α-aryl-β-trifluoromethylthiolated ketones via a radical rearrangement. ecust.edu.cn A direct protocol for the trifluoromethylthiolation of ketones uses PhNHSCF₃ in the presence of acetyl chloride. rsc.org This method was shown to be effective for 1-(p-tolyl)propan-1-one, yielding the corresponding α-trifluoromethylthiolated product in good yield. rsc.org Given the electronic similarity, this reaction is expected to proceed similarly with this compound, likely involving the substitution of the bromine atom or reaction with the corresponding enolate.

Table 3: Trifluoromethylthiolation of Ketone Derivatives

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(p-tolyl)propan-1-one | PhNHSCF₃, CH₃COCl | DMAC, rt, 10-15h | 2-((trifluoromethyl)thio)-1-(p-tolyl)propan-1-one | Good | rsc.org |

Hydroxylation Reactions (e.g., Controlled Alkaline Hydrolysis)

The conversion of this compound to its corresponding α-hydroxy ketone, 2-hydroxy-1-o-tolyl-propan-1-one, can be achieved through hydrolysis. However, this reaction must be carefully controlled. Standard alkaline hydrolysis (e.g., with aqueous sodium hydroxide) can be complicated by side reactions. ncl.res.in α-Hydroxy ketones can be unstable in strong basic solutions, potentially leading to decomposition, rearrangement (such as the acyloin rearrangement), or self-condensation reactions to form dioxane derivatives. ncl.res.in

The hydrolysis of tertiary haloalkanes, which often proceeds via an Sₙ1 mechanism, has been shown to be zero order with respect to the hydroxide (B78521) ion concentration, meaning the rate-determining step is the formation of the carbocation. rsc.org For a secondary α-bromoketone like this compound, the mechanism could be Sₙ1, Sₙ2, or a mixture, influenced by the solvent and reaction conditions.

To achieve a controlled hydroxylation, milder conditions are preferable. This might involve using a weaker base like sodium bicarbonate or potassium carbonate in a biphasic system or in a solvent mixture like acetone/water. Another approach is to use a source of hydroxide that is not strongly basic, such as hydrolysis using water with a silver salt (e.g., silver nitrate) to assist in the removal of the bromide ion. The goal is to facilitate the nucleophilic substitution of the bromide by a hydroxyl group while minimizing the base-catalyzed side reactions of the resulting α-hydroxy ketone product.

Role in Complex Molecule Synthesis and Functional Material Precursors

Intermediate in Pharmaceutical Synthesis

The compound is a crucial building block in the development of new drugs and therapeutic agents. smolecule.com Its role as a pharmaceutical intermediate is well-established, contributing to the synthesis of a range of active pharmaceutical ingredients (APIs). tradeindia.com

2-Bromo-1-o-tolyl-propan-1-one serves as a key starting material or intermediate in the synthesis of various APIs. tradeindia.com Its structure is incorporated into the final drug molecule, often after a series of chemical transformations. The electrophilic nature of the carbon atom bonded to the bromine atom makes it susceptible to nucleophilic attack, a common strategy in pharmaceutical synthesis.

A notable example of its application is in the synthesis of analogs of bupropion (B1668061), a medication used in the treatment of depression and for smoking cessation. Researchers have utilized this bromo-ketone as a precursor to modify the bupropion structure, aiming to enhance its pharmacological properties.

The bromine atom in this compound is a key functional group that introduces a reactive site into a molecule. This allows for further chemical modifications, a process known as functionalization. rsc.orgrsc.org The bromine can be readily replaced by other atoms or functional groups through nucleophilic substitution reactions. smolecule.com This versatility enables chemists to build molecular complexity and tailor the properties of the final compound. For instance, the bromine can be substituted by amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. This capability is fundamental in medicinal chemistry for creating libraries of related compounds to be screened for biological activity.

Applications in Agrochemical Development

The utility of this compound also extends to the agrochemical industry. It serves as an intermediate in the synthesis of various pesticides and other crop protection agents. lookchem.com The principles of its reactivity in pharmaceutical synthesis are equally applicable here, allowing for the creation of new molecules with desired biological effects on pests and weeds.

Precursor for Advanced Materials

In the field of material science, this compound is employed as a precursor for the synthesis of polymers and other advanced materials. smolecule.com Its reactive nature allows it to be incorporated into polymer chains or used to create materials with specific electronic or optical properties. For example, it has been utilized in the development of π-extended electron-rich systems, which are important components in the design of organic electronic devices.

Role in Dyestuff Chemistry

The compound also finds application as an intermediate in the synthesis of dyestuffs. tradeindia.com The chromophoric (color-bearing) part of a dye molecule can be constructed using this bromo-ketone as a starting material. The chemical transformations it undergoes allow for the creation of conjugated systems that absorb light in the visible region, giving rise to color.

Computational and Spectroscopic Approaches in the Study of 2 Bromo 1 O Tolyl Propan 1 One

Computational Chemistry and Theoretical Studies

Computational chemistry has become an indispensable tool for investigating the intricacies of organic reactions involving α-haloketones. By modeling molecular systems, researchers can gain a fundamental understanding of reaction mechanisms and selectivity, guiding the design of more efficient synthetic routes.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly effective for mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. For 2-Bromo-1-o-tolyl-propan-1-one, DFT calculations can be applied to explore various reaction pathways, such as nucleophilic substitution (Sₙ2) at the α-carbon.

In a typical study, the geometries of the reactants (this compound and a nucleophile), the transition state, and the products are optimized to find the lowest energy conformations. The calculated energy difference between the reactants and the transition state provides the activation energy barrier, which is a key determinant of the reaction rate. For instance, modeling the reaction with a nucleophile would elucidate the energetics of the Sₙ2 pathway, confirming the mechanism and predicting its feasibility. Studies on similar α-bromoacetophenones have shown that DFT can effectively model the competition between nucleophilic substitution and other potential pathways, like epoxidation.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (TS) | Structure where the nucleophile-carbon bond is partially formed and the carbon-bromine bond is partially broken | +15.2 |

| Products | Substituted product + Bromide ion | -10.5 |

The structure of this compound presents multiple electrophilic sites susceptible to nucleophilic attack. These include the carbonyl carbon, the α-carbon bearing the bromine atom, and the bromine atom itself. Computational methods are crucial for predicting the reactivity of these sites and the resulting selectivity of a reaction.

By calculating molecular properties such as the distribution of electrostatic potential (MEP) and atomic charges, researchers can identify the most electron-deficient centers, which are the most likely targets for nucleophiles. Furthermore, DFT calculations can be used to compare the activation energies for competing reaction pathways. For example, the energy barriers for a nucleophile attacking the carbonyl carbon versus the α-carbon can be calculated. The pathway with the lower activation energy will be the kinetically favored one, thus predicting the major product of the reaction. This predictive capability allows chemists to anticipate the outcome of a reaction before performing it in a laboratory setting.

When a reaction creates a new chiral center, predicting the stereochemical outcome is essential. The reduction of the prochiral ketone in this compound to a secondary alcohol is a prime example where computational models can determine stereoselectivity. The carbonyl carbon is sp² hybridized and planar, meaning a reducing agent (hydride source) can attack from either the Re or Si face, leading to two different enantiomers of the resulting alcohol.

Computational models can be used to build the transition state structures for both pathways of attack. By calculating the energies of these two diastereomeric transition states, one can predict which approach is sterically or electronically favored. The transition state with the lower calculated energy corresponds to the faster reaction pathway, and therefore, the major stereoisomer produced. This approach is fundamental in understanding and designing asymmetric syntheses that use chiral catalysts or reagents to favor the formation of one enantiomer over the other.

Advanced Spectroscopic Characterization for Mechanistic Elucidation

While computational studies provide a theoretical framework, spectroscopic methods offer the experimental evidence needed to understand reaction mechanisms fully. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for monitoring reactions in real-time and identifying transient species.

NMR spectroscopy is a non-destructive technique that provides detailed structural information and quantitative data on the concentration of reactants, products, and sometimes intermediates in a reaction mixture. It is an exceptional tool for real-time reaction monitoring and kinetic analysis.

For a reaction involving this compound, such as a nucleophilic substitution, a series of ¹H NMR spectra can be recorded over time. By integrating the signals corresponding to specific protons in the reactant and product, their relative concentrations can be determined at various time points. For example, the signal for the methine proton (-CH(Br)-) in the reactant would decrease in intensity, while a new signal for the corresponding proton in the product (-CH(Nu)-) would appear and grow. This data allows for the calculation of reaction rates and the determination of the reaction order. Furthermore, specialized NMR techniques, including the use of ⁷⁹Br NMR, can be employed to directly monitor the release of the bromide leaving group.

| Compound | Proton Environment | Expected Chemical Shift (δ, ppm) | Observation Over Time |

|---|---|---|---|

| This compound (Reactant) | -CH(Br)CO- | ~5.3 - 5.5 | Signal intensity decreases |

| Product (e.g., substitution with -OCH₃) | -CH(OCH₃)CO- | ~4.5 - 4.7 | Signal appears and increases in intensity |

| Reactant | Ar-CH₃ | ~2.4 | Signal remains constant (internal standard) |

Mass spectrometry (MS) is highly sensitive for detecting low-abundance, short-lived species, making it ideal for identifying reactive intermediates in a reaction pathway. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for this purpose as it can gently transfer charged intermediates from solution into the gas phase for detection.

In reactions of this compound, such as the base-induced Favorskii rearrangement, a key intermediate is a cyclopropanone. While neutral intermediates can be challenging to detect, ESI-MS is adept at identifying charged intermediates that may be present in other pathways. For organocatalytic or metal-catalyzed reactions, ESI-MS can detect and characterize catalyst-substrate complexes and other charged intermediates, providing direct evidence for the proposed catalytic cycle. By coupling MS with techniques like ion mobility separation, it is even possible to separate and identify isobaric intermediates (species with the same mass but different shapes), offering a deeper level of mechanistic insight.

Conclusion and Future Research Directions

Summary of Current Research Landscape

Current research predominantly utilizes 2-Bromo-1-o-tolyl-propan-1-one as a precursor in multi-step synthetic pathways. The primary focus has been on its reactions with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. These reactions, including nucleophilic substitution and condensation reactions, are fundamental in synthesizing a variety of organic compounds. smolecule.com The presence of the o-tolyl group introduces specific steric and electronic effects that can influence reaction outcomes, making it a unique variant compared to other substituted α-bromoketones. smolecule.com Investigations have demonstrated its utility in creating precursors for pharmaceuticals and agrochemicals, highlighting its industrial relevance. mdpi.comsmolecule.com

Emerging Synthetic Strategies

While traditional synthesis of this compound often involves the bromination of 1-o-tolyl-propan-1-one using molecular bromine or N-bromosuccinimide (NBS), emerging strategies are focused on improving efficiency and safety. smolecule.com

Key emerging strategies include:

Continuous Flow Processes: Industrial-scale synthesis is moving towards continuous flow reactors, which can enhance reaction control, improve yield, and increase purity. smolecule.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for the α-bromination of aromatic ketones, often under solvent-free conditions. mdpi.com

Novel Brominating Agents: The development and use of environmentally benign brominating agents, such as tetrabutylammonium tribromide (TBATB), are gaining traction to avoid the hazards associated with molecular bromine. nih.govresearchgate.net

| Methodology | Key Advantages | Typical Conditions | Challenges |

|---|---|---|---|

| Traditional Batch Bromination | Well-established, simple setup | Br₂ or NBS in organic solvents (e.g., CH₂Cl₂) at room temperature smolecule.com | Hazardous reagents, potential for side products |

| Continuous Flow | High yield, purity, and safety mdpi.comsmolecule.com | HBr and Bromine in 1,4-dioxane (B91453) mdpi.com | Requires specialized equipment |

| Microwave-Assisted | Extremely short reaction times, solvent-free mdpi.com | UHP and NaBr with a solid support mdpi.com | Scalability can be an issue |

Untapped Reactivity Pathways

The reactivity of α-bromoketones is well-documented, but specific pathways for this compound remain underexplored. fiveable.me Future research could focus on:

Enantioselective Transformations: Developing catalytic asymmetric reactions where the α-carbon acts as a prochiral center could lead to the synthesis of valuable chiral building blocks.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis could open new avenues for radical-based transformations, potentially leading to novel bond formations that are inaccessible through traditional ionic pathways.

Potential for Novel Applications

The primary application of this compound is as a synthetic intermediate. smolecule.com However, its derivatives could have direct applications in various fields.

Medicinal Chemistry: As a precursor for heterocyclic compounds like indoles and pyrazoles, it is instrumental in the synthesis of molecules with potential therapeutic properties. nih.gov The o-tolyl group can be crucial for tuning the pharmacological profile of a drug candidate.

Materials Science: The compound can serve as a precursor for specialized polymers and advanced materials. smolecule.com The bromine atom can be a site for polymerization initiation or further functionalization.

Agrochemicals: Similar to its role in pharmaceuticals, it is a building block for new pesticides and herbicides, where the specific substitution pattern can influence biological activity and selectivity. smolecule.com

Green Chemistry and Sustainable Synthesis Innovations

The synthesis of α-bromoketones is an area ripe for green chemistry innovations. smolecule.com Traditional methods often use hazardous reagents like elemental bromine and volatile organic solvents. smolecule.comrsc.org

Future sustainable approaches include:

Aqueous Bromination: Systems using hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in water offer a much greener alternative to traditional methods, eliminating the need for organic solvents and catalysts. rsc.orgresearchgate.net This approach is characterized by the use of inexpensive and environmentally friendly reagents. rsc.org

One-Pot Syntheses: Developing one-pot, multicomponent reactions can significantly improve atom economy, which typically ranges from 85-90% in these setups compared to 60-70% in traditional routes. smolecule.com Such processes also reduce waste by eliminating the need to isolate and purify intermediates. smolecule.com For instance, one-pot strategies to synthesize α-bromoketones directly from secondary alcohols using reagents like ammonium bromide and oxone are being developed. rsc.org

Catalyst-Free Reactions: Research has shown that α-bromination of some aromatic ketones can proceed efficiently with bromine but without any acid promoter or catalyst, simplifying the process and reducing chemical waste. mdpi.com

| Approach | Key Principle | Example Reagents | Benefit |

|---|---|---|---|

| Aqueous Synthesis | Use of safer solvents | H₂O₂ / HBr in water rsc.orgresearchgate.net | Eliminates volatile organic compounds (VOCs) |

| Atom Economy | Maximize incorporation of starting materials | One-pot multicomponent reactions smolecule.com | Reduces waste, increases efficiency |

| Alternative Reagents | Use of less hazardous chemicals | DMSO / HBr rsc.org, TBATB researchgate.net | Avoids use of highly corrosive and toxic Br₂ |

Q & A

Q. Table 1: Key Crystallographic Data for this compound Analogs

| Compound | Space Group | R Factor | Data-to-Parameter Ratio | Reference |

|---|---|---|---|---|

| 2-Bromo-1-(4-methoxyphenyl)ethanone | P/c | 0.054 | 15.0 | |

| 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one | P | 0.042 | 18.7 |

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Bromination Temperature | 60–80°C | Prevents over-bromination |

| Solvent Polarity (NBS) | CCl/CHCN | Balances reactivity and selectivity |

| Catalyst Loading (BPO) | 1–2 mol% | Maximizes radical initiation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.